Tris(dimethylamino)methane

Conformational Analysis NMR Spectroscopy Steric Hindrance

Researchers requiring a strong, non-ionic base for sterically demanding aminomethylenation often face limited options that lack carbene-generating capacity. Tris(dimethylamino)methane (TDAM) directly addresses this gap as a reactive orthoamide. - Functions as a bis(dimethylamino)carbene source, enabling reactions unattainable with standard tertiary amines. - Validated for derivatizing perfluorocarboxylic acids (PFCAs), achieving MQLs of 0.25-0.40 ng/g with minimal matrix effects (≤20%). - Supplied with assured purity (>97%), stabilized with KOH, and available for prompt global delivery.

Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
CAS No. 5762-56-1
Cat. No. B1293549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)methane
CAS5762-56-1
Molecular FormulaC7H19N3
Molecular Weight145.25 g/mol
Structural Identifiers
SMILESCN(C)C(N(C)C)N(C)C
InChIInChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3
InChIKeyMUMVIYLVHVCYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)methane Overview


Tris(dimethylamino)methane (TDAM, CAS 5762-56-1) is a triamino orthoamide derivative [1] used as a strong base, formylation agent, aminomethylenation reagent, and source of bis(dimethylamino)carbene . It is a colorless to light-yellow liquid (density 0.838 g/mL at 20 °C, boiling point 42–43 °C/12 mmHg) that is miscible with nonpolar aprotic solvents and reacts with protic solvents .

Aminomethylenation reagent for CH-acidic substrates
Bis(dimethylamino)carbene transfer with low steric demand
Compatible with nonpolar aprotic solvent systems

Why Generic Substitution Fails for Tris(dimethylamino)methane


Unlike conventional amine bases, TDAM's three dimethylamino groups confer unique orthoamide character [1]. This enables it to act as a source of bis(dimethylamino)carbene and to facilitate aminomethylenation of CH-acidic substrates with distinct steric and electronic profiles [2]. Substituting with simpler tertiary amines (e.g., triisopropylamine) fails to replicate this carbene-generating capacity [3], while substitution with other aminomethylenating reagents like tert-butoxybis(dimethylamino)methane (Bredereck's reagent) introduces different steric demands and reaction outcomes due to the tert-butoxy group .

vs. Triisopropylamine Generates nucleophilic carbene Non-nucleophilic proton scavenger only May not enable aminomethylenation; carbene pathway unavailable
vs. Bredereck's reagent Low steric profile (gauche,gauche,gauche) tert-Butoxy group adds steric demand Steric differences may shift reaction outcomes in crowded substrates

Tris(dimethylamino)methane: Comparative Evidence


Conformational Preference vs. Tris(diethylamino)methane

TDAM adopts a gauche,gauche,gauche conformation due to its lower steric demand, while the more crowded analog tris(diethylamino)methane adopts an anti,gauche,gauche arrangement [1]. This difference in ground-state conformation influences reactivity and can be a critical factor in stereoselective applications.

Conformational Preference
Head-to-head
gauche,gauche,gauche vs. anti,gauche,gauche
May influence stereoselective transition states
NMR and molecular mechanics data; qualitative conformational difference
Conformational Analysis NMR Spectroscopy Steric Hindrance

PFCA Derivatization Efficiency Comparison

In a study developing a GC-MS method for perfluoroalkyl carboxylic acids (PFCAs), TDAM was evaluated alongside bis(dimethylamino)methoxymethane and tert-butoxybis(dimethylamino)methane. All three reagents enabled derivatization, but the optimized method using TDAM achieved method quantification limits (MQLs) of 0.25–0.40 ng/g and matrix effects ≤20% [1].

GC-MS Derivatization
Head-to-head
MQLs: 0.25–0.40 ng/g; matrix effect ≤20%
Supports low-level PFCA quantification
Optimized in food matrices (Chinese wolfberry, soybean)
Analytical Chemistry Derivatization GC-MS

Basicity and Nucleophilicity vs. Triisopropylamine

TDAM acts as a strong base and is a source of the nucleophilic bis(dimethylamino)carbene . In contrast, triisopropylamine is a hindered, non-nucleophilic base used primarily as a proton scavenger [1]. While a direct pKa comparison in the same solvent is not available, TDAM's predicted pKa is 6.50±0.38 , whereas triisopropylamine has a pKa of ~10.4 in water (estimated) [1].

Basicity & Nucleophilicity
Class-level
Predicted pKa: 6.50 vs. ~10.4; nucleophilic carbene source
Functionality differs: less basic but nucleophilic
pKa values from predicted/estimated sources; direct comparison limited
Basicity Nucleophilicity Steric Hindrance

Physical Properties vs. tert-Butoxybis(dimethylamino)methane

TDAM is a liquid with a density of 0.838 g/mL at 20 °C and a boiling point of 42–43 °C/12 mmHg . tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) has a density of 0.844 g/mL at 25 °C and a boiling point of 50–55 °C/15 mmHg . These differences may influence solvent compatibility and distillation conditions.

Physical Properties
Data to verify
Density: 0.838 vs 0.844 g/mL; BP: 42–43 vs 50–55 °C (12-15 mmHg)
Affects solvent compatibility and distillation
Vendor data; confirm under your process conditions
Physical Chemistry Reagent Handling Solubility

Tris(dimethylamino)methane Application Scenarios


Aminomethylenation of Sterically Hindered Ketones

TDAM reacts with crowded α-(o-nitrophenyl) ketones to yield tetrahydroquinoline derivatives, leveraging its specific nucleophilic carbene character . Its lower steric demand (gauche,gauche,gauche conformation) relative to bulkier orthoamides makes it suitable for substrates with significant steric hindrance [1].

PFCA Derivatization for GC-MS

TDAM has been validated as an effective derivatization reagent for 9 PFCAs, achieving MQLs of 0.25–0.40 ng/g with minimal matrix effects (≤20%) in food matrices [2]. It offers a viable alternative to other aminomethylenating reagents in analytical workflows.

Synthesis of Phosphoramidite Nucleoside Analogs

TDAM is employed to prepare the phosphoramidite derivative of novel nucleoside analogs . Its orthoamide structure enables specific bond-forming reactions that are not achievable with simpler tertiary amines.

Application
Selection Property
Validation Focus
Sterically hindered ketone aminomethylenation
Steric profile (gauche conformation)
Substrate scope and yield
PFCA GC-MS derivatization
Derivatization efficiency
Quantification limit and matrix effects
Phosphoramidite nucleoside synthesis
Orthoamide bond-forming capacity
Reaction specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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